molecular formula C7H6N2O4<br>C6H3CH3(NO2)2<br>C7H6N2O4 B133949 2,4-Dinitrotoluene CAS No. 121-14-2

2,4-Dinitrotoluene

Cat. No.: B133949
CAS No.: 121-14-2
M. Wt: 182.13 g/mol
InChI Key: RMBFBMJGBANMMK-UHFFFAOYSA-N

Description

2,4-Dinitrotoluene (2,4-DNT) is a nitroaromatic compound with the molecular formula C₇H₆N₂O₄, featuring nitro groups at the 2- and 4-positions of the toluene ring (Figure 1) . It is a key intermediate in the production of toluene diisocyanate (TDI) for polyurethane foams and is also a byproduct of 2,4,6-trinitrotoluene (TNT) synthesis . High-purity 2,4-DNT (≥98%) is used in pharmaceuticals, pesticides, and dyes .

Toxicity and Environmental Impact:
2,4-DNT is classified as a priority pollutant by the U.S. EPA due to its acute toxicity, including methaemoglobinaemia, hepatotoxicity, and reproductive effects in rats . Its major urinary metabolites differ between humans (2,4-dinitrobenzoic acid) and rats (2,4-dinitrobenzyl alcohol) .

Chemical Reactions Analysis

Degradation Reactions

2,4-DNT undergoes advanced oxidative degradation under controlled conditions, with efficiency influenced by catalytic systems and reaction parameters.

Plasma-Catalyzed Degradation

A dielectric barrier discharge plasma reactor coupled with Fe–RGO–BiVO₄ nanocomposite achieved 100% degradation of 2,4-DNT (40 mg L⁻¹ initial concentration) under optimal conditions :

ParameterOptimal Value
Catalyst dosage0.75 g L⁻¹
Applied voltage21 kV
Reaction time30 min
pH7
  • Comparative Efficiency :

    • Single plasma process: 67% degradation .

    • Catalytic plasma process: 90.62% COD removal and 88.02% TOC removal .

  • Oxidation State Enhancement :

    • Average oxidation state (AOS) and carbon oxidation state (COS) increased, indicating improved biodegradability .

Ultrasound-Activated Persulfate Oxidation

Ultrasonic irradiation with Ag/NiO-activated persulfate induces sulfate radicals (SO₄- ⁻) and hydroxyl radicals (- OH), leading to sequential reactions :

  • Nitro Group Reduction :

    • Reduction of NO₂ groups to NH₂ intermediates.

  • Oxidative Cleavage :

    • Formation of hydroxylated compounds (e.g., hydroquinone, p-benzoquinone).

  • Mineralization :

    • Complete conversion to CO₂, H₂O, and NO₃⁻ .

Key Activation Mechanisms :

  • Thermal energy or UV light: Generates SO₄- ⁻ via S₂O₈²⁻ homolysis.

  • Metal catalysts (e.g., Fe²⁺): Electron transfer for radical generation .

Industrial Nitration

  • Substrate : Toluene or 4-nitrotoluene.

  • Reagents : Mixed acid (HNO₃/H₂SO₄).

  • Conditions :

    • Temperature: 30–50°C (prevents overnitration) .

    • Product Ratio: Direct nitration of toluene yields ~80% 2,4-DNT and 20% 2,6-DNT .

Meissner Unit Process :

  • Cocurrent nitration steps with countercurrent phase separation ensure high-purity 2,4-DNT (96% yield) .

Reactivity and Decomposition

2,4-DNT exhibits instability under specific conditions, posing explosion and toxicity risks.

Thermal Decomposition

  • Threshold : Self-sustaining decomposition at 280°C .

  • Products : Nitrogen oxides (NOₓ), CO, and aromatic byproducts .

Hazardous Reactions

Reactant CategoryExamplesOutcome
Oxidizing agentsClO₄⁻, Cl₂, Br₂Fire/explosion
Strong basesNaOH, KOHExothermic decomposition
Metals (reducing)Zn, SnViolent reactions

Safety Note : Containers may explode under fire exposure due to pressure buildup .

Hydrogenation to Toluene Diamine

  • Catalyst : Ni or Pd.

  • Reaction :

    2 4 DNT+6H22 4 Toluene diamine+4H2O\text{2 4 DNT}+6\text{H}_2\rightarrow \text{2 4 Toluene diamine}+4\text{H}_2\text{O}
  • Use : Precursor for toluene diisocyanate (TDI), a polyurethane feedstock .

Environmental and Biological Fate

  • Biodegradation : Microbial pathways involve nitroreductases, converting 2,4-DNT to less toxic aminophenols .

  • Photolysis : Limited due to low aqueous solubility but enhanced in surfactant micelles .

Scientific Research Applications

Production of Toluene Diisocyanate (TDI)

Overview:
The most substantial application of 2,4-DNT is in the production of toluene diisocyanate (TDI), which is essential for manufacturing flexible polyurethane foams. Approximately 1.4 billion kilograms of 2,4-DNT are produced annually for this purpose .

Process:

  • Hydrogenation: 2,4-DNT is hydrogenated to produce 2,4-toluenediamine.
  • Phosgenation: The resulting toluenediamine is then reacted with phosgene to yield TDI.

Table 1: Production Process of TDI from 2,4-DNT

StepReaction TypeProduct
HydrogenationReduction2,4-Toluenediamine
PhosgenationAcylationToluene Diisocyanate (TDI)

Explosives Production

Overview:
While 2,4-DNT itself is not used directly as an explosive, it plays a crucial role in the synthesis of trinitrotoluene (TNT) through further nitration processes. It acts as a gelatinizing and waterproofing agent in explosive formulations .

Applications:

  • Explosive Formulations: Used as a component in propellants and explosives due to its stability and energy content.
  • Plasticizers: Serves as a plasticizer in smokeless gunpowders.

Environmental Remediation

Overview:
Due to its hazardous nature and potential environmental impact, various studies have focused on the degradation of 2,4-DNT from contaminated water sources. Techniques such as electrochemical degradation and advanced oxidation processes have been explored.

Case Studies:

  • A study demonstrated that a three-dimensional electro-Fenton process using magnetic activated carbon could degrade 98.42% of 2,4-DNT from aqueous solutions under optimized conditions (pH = 3, concentration = 50 mg/L) .
  • Another investigation highlighted the effectiveness of dielectric barrier discharge plasma combined with nanocomposites for removing 2,4-DNT from water, achieving over 90% removal efficiency .

Synthesis of Dyes and Rubber

Overview:
2,4-DNT is also utilized in the production of various dyes and rubber materials. Its derivatives contribute to the color properties and durability of these products.

Applications:

  • Dyes: Used in synthesizing azo dyes and other coloring agents.
  • Rubber Processing: Acts as an additive to enhance the properties of rubber products.

Safety and Environmental Concerns

Given its classification as a hazardous substance due to its mutagenic properties , the handling and disposal of 2,4-DNT require strict regulatory compliance. Research continues into safer alternatives and remediation techniques to mitigate its environmental impact.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers of Dinitrotoluene

Dinitrotoluene (DNT) has six isomers, but the most industrially relevant are 2,4-DNT , 2,6-DNT , and 3,4-DNT (Table 1) .

Property 2,4-DNT 2,6-DNT 3,4-DNT
CAS Number 121-14-2 606-20-2 610-39-9
Melting Point (°C) 70–71 64–66 58–60
Major Applications TDI production Explosives Limited industrial use
Environmental Persistence Moderate Moderate High

Key Differences :

  • 2,6-DNT is structurally similar to 2,4-DNT but is more resistant to biodegradation .
  • 3,4-DNT is less studied but exhibits higher persistence in soil .

Comparison with TNT (2,4,6-Trinitrotoluene)

Structural Differences :

  • TNT has three nitro groups (positions 2, 4, and 6), making it more explosive but less water-soluble (130 mg/L vs. 2,4-DNT’s 270 mg/L) .

Environmental Degradation :

  • TNT is recalcitrant to aerobic degradation, often forming stable nitroso derivatives .
  • 2,4-DNT is more amenable to biodegradation. Burkholderia cepacia R34 completely mineralizes 2,4-DNT into pyruvate and propionyl-CoA via a pathway involving dioxygenases (DntAaAbAcAd) and hydrolases .

Phytoremediation :

  • In contrast, TNT degradation by plants is partial, yielding toxic nitroso intermediates .

Comparison with DNAN (2,4-Dinitroanisole)

Chemical Structure :

  • DNAN replaces TNT’s methyl group with a methoxy group, reducing sensitivity to detonation .

Degradation Pathways :

  • Under alkaline conditions, DNAN undergoes hydrolysis to 2,4-dinitrophenol, while 2,4-DNT forms nitrophenols and eventually CO₂ .

Toxicity :

  • DNAN is less acutely toxic than 2,4-DNT but shows similar environmental persistence .

Detection and Sensing

Electrochemical Sensors :

  • 2,4-DNT is detected using iron nanoparticle-modified electrodes with a limit of detection (LOD) of 0.1 µM .
  • TNT sensors (e.g., MICA) achieve lower LODs (1.03 µg) but show cross-reactivity with 2,4-DNT .

Selectivity :

  • Molecularly imprinted polymers (MIPs) differentiate 2,4-DNT from 2,6-DNT, 1,3-dinitrobenzene, and nitrotoluenes .

Biodegradation and Microbial Pathways

Aerobic vs. Anaerobic Conditions :

  • 2,4-DNT: Aerobic degradation via Arthrobacter sp. K1 and Burkholderia spp. yields non-toxic metabolites . Anaerobic conditions produce unstable nitroso intermediates (e.g., 2-nitroso-4-nitrotoluene) .
  • TNT: Predominantly reduced to aminodinitrotoluenes, which accumulate in soil .

Genetic Regulation :

  • Degradation genes for 2,4-DNT (dnt operon) and 2,6-DNT are induced by multiple nitroaromatics, including nitrotoluenes and dinitrobenzenes .

Biological Activity

2,4-Dinitrotoluene (2,4-DNT) is an aromatic nitro compound primarily used in the manufacturing of explosives. Due to its extensive use, it has become a significant environmental contaminant, prompting research into its biological activity and potential health impacts. This article reviews the biological activity of 2,4-DNT, focusing on its toxicity, mutagenicity, biodegradation pathways, and case studies illustrating its effects on various organisms.

  • Chemical Formula: C7_7H6_6N2_2O4_4
  • Molecular Weight: 174.13 g/mol
  • Structure: 2,4-DNT consists of a toluene ring with two nitro groups positioned at the 2 and 4 positions.

Toxicity and Health Effects

2,4-DNT is classified as a moderately toxic compound. Its health effects have been documented in various studies:

  • Acute Toxicity: The oral LD50 for 2,4-DNT in rats is approximately 1,200 mg/kg, indicating moderate toxicity .
  • Carcinogenicity: Studies have shown that 2,4-DNT can induce tumors in laboratory animals. In male mice, renal tubular tumors were observed at higher doses . In rats, hepatocellular carcinomas were noted .
  • Reproductive Effects: Adverse reproductive effects and anti-spermatogenic activity were observed in male rats exposed to 2,4-DNT .

Table 1: Summary of Toxicological Data for 2,4-DNT

EndpointResult
Oral LD50 (rats)~1,200 mg/kg
Tumorigenicity (mice)Renal tubular tumors at high doses
Tumorigenicity (rats)Hepatocellular carcinomas
Reproductive EffectsAnti-spermatogenic activity

Mutagenicity

Research indicates that 2,4-DNT exhibits weak mutagenic properties:

  • In vitro Studies: It has shown weak mutagenic effects in bacterial assays but was inactive in mammalian cell tests for gene mutations .
  • In vivo Studies: Induction of unscheduled DNA synthesis was noted in rat hepatocytes exposed to the compound .

Biodegradation Pathways

The biodegradation of 2,4-DNT is facilitated by various microbial species capable of utilizing it as a carbon and nitrogen source. Key findings include:

  • Microbial Degradation: A variety of bacteria such as Burkholderia and Alcaligenes species have been identified as effective degraders of 2,4-DNT. For instance, Burkholderia cepacia has shown significant degradation rates under aerobic conditions .
  • Anaerobic/Aerobic Treatment: Recent studies achieved over 99% removal efficiency of 2,4-DNT using sequential anaerobic/aerobic biodegradation methods in wastewater treatment systems .

Table 2: Microbial Strains Capable of Degrading 2,4-DNT

Microbial StrainDegradation Efficiency (%)Conditions
Burkholderia cepaciaHighAerobic
Alcaligenes denitrificansModerateAnaerobic/Aerobic
Pseudomonas putidaLowAerobic

Case Studies

  • Environmental Remediation : A study conducted at the Radford Army Ammunition Plant identified over 30 strains capable of degrading 2,4-DNT from contaminated soil and surface water samples. The strains demonstrated varying efficiencies based on environmental conditions .
  • Health Impact Study : Research involving copper miners exposed to DNT revealed a concerning incidence of renal cell cancer and other malignancies linked to occupational exposure to dinitrotoluenes .

Q & A

Basic Research Questions

Q. What are the primary industrial applications of 2,4-DNT, and how is it synthesized?

  • 2,4-DNT is a nitroaromatic compound primarily used as an intermediate in the production of toluene diisocyanate (TDI) for polyurethane manufacturing. It is synthesized via nitration of toluene or nitrobenzene, yielding isomer mixtures (e.g., 80% 2,4-DNT and 20% 2,6-DNT) . High-purity 2,4-DNT is isolated through patented separation processes for specialized applications in pharmaceuticals and dyes .

Q. What analytical methods are recommended for detecting trace 2,4-DNT in environmental samples?

  • Gas chromatography (GC) coupled with microfabricated sensors or electron capture detectors (ECD) is effective for detecting 2,4-DNT at sub-ppb levels in air or water. For example, Si-microfabricated columns and high-volume samplers achieve detection limits of 0.12 ppb in air . Liquid chromatography-mass spectrometry (LC-MS) is preferred for aqueous samples, with protocols standardized under guidelines like HJ 716-2014 .

Q. What are the acute and chronic health risks associated with 2,4-DNT exposure?

  • Chronic inhalation in humans causes central nervous system (CNS) depression, methemoglobinemia, and anemia. Animal studies link oral exposure to liver, kidney, and mammary gland tumors. Acute effects include cyanosis, dizziness, and joint pain. However, human carcinogenicity remains unclassified by the EPA due to inconsistent epidemiological data .

Q. How does 2,4-DNT behave in aquatic environments, and what are its solubility characteristics?

  • 2,4-DNT has low water solubility (0.27 g/L at 22°C) and tends to persist in sediments. Its environmental mobility is influenced by pH and organic matter content. Hydrolysis under alkaline conditions generates intermediates like 2,4-dinitrobenzyl alcohol, though degradation rates are slower than TNT .

Advanced Research Questions

Q. What advanced degradation methods are effective for 2,4-DNT remediation in contaminated water?

  • The 3D electro-Fenton (3D/EF) process using magnetic activated carbon (GAC/Fe₃O₄) particle electrodes achieves >90% degradation efficiency. Fe₃O₄ nanoparticles, synthesized via chemical co-precipitation, enhance hydroxyl radical (•OH) generation, critical for breaking nitroaromatic bonds . Persulfate activation with zero-valent iron (ZVI) also degrades 2,4-DNT, with spectral changes monitored via 3D fluorescence and FTIR spectroscopy .

Q. How can microbial pathways be engineered for complete 2,4-DNT mineralization?

  • Synthetic biology approaches in Escherichia coli have enabled full degradation by introducing artificial pathways. Key steps include nitroreductase-mediated conversion to 2,4-diaminotoluene, followed by ring cleavage via dioxygenases. Tricarboxylic acid (TCA) cycle intermediates confirm mineralization . Fungal transformation is rare compared to TNT, but Veillonella alkalescens extracts reduce nitro groups sequentially (NO₂ → NH₂) under anaerobic conditions .

Q. What kinetic models explain 2,4-DNT hydrogenation in catalytic systems?

  • Hydrogenation over Pd/Al₂O₃ catalysts follows a second-order dependence on catalyst loading. Rate equations derived from molecular-level interactions of H₂ and transient species on Pd sites fit experimental data. Nonisothermal effects at 323–363 K show H₂ consumption profiles align with multi-step adsorption-reduction mechanisms .

Q. Why do discrepancies exist in reproductive toxicity data for 2,4-DNT?

  • Studies report conflicting results on sperm count reduction in humans. Animal models clarify dose-dependent effects: 2,4-DNT disrupts spermatogenesis via reactive metabolites (e.g., 2,4-dinitrobenzyl alcohol) in rats, but human variability in metabolism (e.g., CYP450 polymorphisms) may explain inconsistent findings .

Q. How do spectroscopic techniques elucidate structural changes during 2,4-DNT degradation?

  • Three-dimensional excitation-emission matrix (3D-EEM) fluorescence tracks aromatic ring breakdown, while FTIR identifies functional group shifts (e.g., NO₂ → NH₂). Two-dimensional correlation analysis (2D-COS) reveals sequential degradation mechanisms, such as nitro group reduction preceding ring cleavage .

Q. What computational methods predict 2,4-DNT hydrolysis pathways and kinetics?

  • Density functional theory (DFT) simulations identify direct hydroxide substitution as the dominant alkaline hydrolysis pathway. Kinetic models integrating LC/MS data and differential equations show DNT is more resistant to hydrolysis than TNT, with Janovsky complex formation being negligible .

Q. Methodological Notes

  • Toxicology Studies : Use Fischer 344 rats for sex-specific metabolic profiling, as urinary metabolites differ between humans (2,4-dinitrobenzoic acid) and rats (2,4-dinitrobenzyl alcohol) .
  • Detection Limits : Optimize GC sensor arrays with ZnO–Ag₂O nanocomposites to enhance electrochemical sensitivity for field applications .
  • Degradation Validation : Combine UV-vis spectral simulations with experimental LC/MS to confirm intermediate formation in complex matrices .

Properties

IUPAC Name

1-methyl-2,4-dinitrobenzene
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InChI

InChI=1S/C7H6N2O4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3
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InChI Key

RMBFBMJGBANMMK-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

C7H6N2O4, Array
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DSSTOX Substance ID

DTXSID0020529
Record name 2,4-Dinitrotoluene
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Molecular Weight

182.13 g/mol
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Physical Description

Heated yellow liquid. Solidifies if allowed to cool. Insoluble in water and more dense than water. Toxic by skin absorption, inhalation and ingestion. Easily absorbed through the skin. Produces toxic oxides of nitrogen during combustion. Used to make dyes and other chemicals., Yellow solid; [ICSC] Yellow to red solid; Yellow liquid when heated; [CHRIS], YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., Orange-yellow crystalline solid with a characteristic odor.
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Boiling Point

572 °F at 760 mmHg (Decomposes) (NTP, 1992), 300 °C (decomposes), 572 °F
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Flash Point

405 °F (NTP, 1992), 404 °F (207 °F) (Closed cup), 169 °C c.c., 404 °F
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Solubility

less than 0.1 mg/mL at 63 °F (NTP, 1992), Soluble in ethanol, chloroform, benzene and ethyl ether; very soluble in acetone, pyridine, Ethanol, at 15 °C, 30.46 g/L; diethyl ether, at 22 °C, 94 g/L; carbon disulfide, at 17 °C, 21.9 g/L, In water, 2.70X10+2 mg/L at 22 °C, In water, 200 mg/L at 25 °C, Solubility in water: very poor
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Density

1.379 at 68 °F (USCG, 1999) - Denser than water; will sink, Density = 1.521 g/mL at 15 °C, Density = 1.3208 g/mL at 71 °C, 1.52 g/cm³, 1.379
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Vapor Density

6.27 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.27 (Air = 1), Relative vapor density (air = 1): 6.28, 6.27
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Vapor Pressure

1 mmHg at 68 °F (NTP, 1992), 0.000147 [mmHg], Vapor pressure = 6X10-5 mm Hg at 15 °C, 1.47X10-4 mm Hg at 22 °C, Vapor pressure, Pa at 25 °C: 0.02, 1 mmHg
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Color/Form

Yellow needles or monoclinic prisms, Yellow or orange crystals

CAS No.

121-14-2, 1326-41-6, 84029-42-5
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Melting Point

153 to 158 °F (NTP, 1992), 70.5 °C, 71 °C, 158 °F
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Synthesis routes and methods I

Procedure details

After supplying 0.2 mol of toluene and 0.002 mol of ferric chloride to an autoclave, 0.9 mol of liquid nitrogen dioxide was added to the autoclave. Next, oxygen was injected at a pressure of 120 psi. At first the reactants were reacted at room temperature. After 30 minutes, the autoclave was heated to 60° C. and then the reactants were reacted for 3 hours. After the initial 30 minutes, all of toluene was converted into o-nitrotoluene and p-nitrotoluene at a ratio of 55:45, respectively. After 3 hours, 2,4-dinitro-toluene and 2,6-dinitrotoluene (83:17) were formed at a yield of more than 98% analyzed by gas chromatography.
[Compound]
Name
ferric chloride
Quantity
0.002 mol
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
0.9 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0.2 mol
Type
solvent
Reaction Step Eight

Synthesis routes and methods II

Procedure details

The catalyst of the present example is an Au/CeO2 (263.6 mg) which is subjected to further treatment consisting of impregnation with sodium bicarbonate (3.2 mg) in order to neutralize by doping the possible acid centers of the surface of the nanocrystalline cerium oxide. The carbamoylation reaction of the 2,4-diaminotoluene is carried out as described in Example 1 but using as a catalyst Au/(Na+)CEO2 (208.2 mg) whereby after 23 hrs of reaction was obtained a mixture wherein the conversion of 2,4-dinitrotoluene was 96%, being present the 2,4-diaminotoluene and the corresponding dicarbamate with a selectivity of 37 and 63%, respectively.
[Compound]
Name
Au CeO2
Quantity
263.6 mg
Type
reactant
Reaction Step One
Quantity
3.2 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Au (Na+)CEO2
Quantity
208.2 mg
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dinitrotoluene
Reactant of Route 2
Reactant of Route 2
2,4-Dinitrotoluene
Reactant of Route 3
Reactant of Route 3
2,4-Dinitrotoluene
Reactant of Route 4
Reactant of Route 4
2,4-Dinitrotoluene
Reactant of Route 5
2,4-Dinitrotoluene
Reactant of Route 6
Reactant of Route 6
2,4-Dinitrotoluene

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